Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
CAS No.: 917925-59-8
Cat. No.: VC7076300
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917925-59-8 |
---|---|
Molecular Formula | C16H23ClN2O2 |
Molecular Weight | 310.82 |
IUPAC Name | tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Standard InChI Key | RFZDLGITJYKDKY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Tert-Butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate. Its molecular formula, C₁₆H₂₃ClN₂O₂, corresponds to a molecular weight of 310.82 g/mol . The structure comprises a piperidine ring substituted at the 4-position with both an amino group and a 4-chlorophenyl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group.
Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 917925-59-8 |
Molecular Formula | C₁₆H₂₃ClN₂O₂ |
Molecular Weight | 310.82 g/mol |
IUPAC Name | tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate |
Storage Conditions | Refrigeration (2–8°C) |
Purity | ≥95% (typical commercial grade) |
The Boc group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the 4-chlorophenyl substituent contributes to aromatic interactions in target binding.
Synthesis and Manufacturing Processes
The synthesis of this compound typically involves multi-step reactions starting from piperidine precursors. A common route includes:
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Functionalization of Piperidine: Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
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Amino Group Incorporation: Reductive amination or direct amine introduction under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amine.
Reactions are conducted in anhydrous solvents (e.g., THF, DMF) under inert atmospheres to prevent decomposition. Yields vary between 60–80%, with purification achieved via column chromatography or recrystallization .
Supplier | Location | Contact Information |
---|---|---|
Wuxi AppTec | China | jia_guoqiang@wuxiapptec.com |
Fluorochem Ltd | United Kingdom | enquiries@fluorochem.co.uk |
Qingdao Minzhi Yijie New Material Co. | China | sales@minzhiyijie.com |
Pricing varies by quantity and purity, with historical data indicating $503.51/5 mg (95% purity) and $4,200/10 g . Current market trends (2025) suggest increased demand due to expanded drug discovery initiatives.
Future Research Directions
Emerging opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.
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PROTAC Development: Utilizing the Boc group for linker conjugation in targeted protein degradation.
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Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl group to optimize pharmacokinetic profiles.
Collaboration between academic and industrial entities is critical to unlocking the compound’s full potential.
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